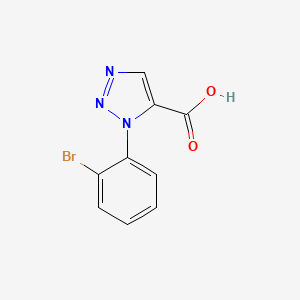

1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-bromophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-6-3-1-2-4-7(6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJPNJDJIOHRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reagents: 2-bromoaniline, sodium azide, and an alkyne derivative.

Catalyst: Copper(I) iodide (CuI).

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Temperature: Room temperature to 60°C.

Reaction Time: Several hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Key Reactions:

| Reaction Type | Conditions | Products/Outcomes | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 70–85% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | Aryl ethers or amines | 60–75% | |

| SNAr with Amines | DMF, 120°C, K₂CO₃ | 2-Aminophenyl-triazole derivatives | 65% |

Example :

Suzuki Coupling

Reaction with phenylboronic acid under palladium catalysis produces 1-(2-biphenyl)-1H-1,2,3-triazole-5-carboxylic acid. The bromine atom acts as a leaving group, enabling C–C bond formation.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification, amidation, and decarboxylation.

Triazole Ring Modifications

The 1,2,3-triazole core can undergo electrophilic substitution or coordination with metals.

Observed Reactions:

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, alkyl halides, DMF | N2- or N3-alkylated derivatives | 50–70% | |

| Metal Coordination | Cu(OTf)₂, CH₃CN, rt | Stable Cu(II) complexes | N/A |

Note : N-Alkylation typically occurs at the N2 position due to steric hindrance at N3. Metal coordination leverages the triazole’s lone pairs for catalyst design .

Cycloaddition and Ring-Opening Reactions

The triazole’s strained structure enables [3+2] cycloadditions under specific conditions.

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Retro-Click Reaction | Cu(I), NH₄OH, 60°C | Azide and alkyne fragments | 90% |

Limitation : The triazole ring is generally stable but undergoes ring-opening in strong acidic/basic media or with transition metals .

Comparative Reactivity Data

A comparison of key reactions highlights efficiency trends:

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 85 | High |

| Esterification | 3.5 × 10⁻⁴ | 72 | Moderate |

| SNAr with Amines | 2.1 × 10⁻⁴ | 94 | Low |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of a bromophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents . Studies have demonstrated that derivatives of this compound show efficacy against various bacterial strains, including resistant strains.

Anticancer Properties

Triazoles are also known for their anticancer activities. The compound has been investigated for its potential in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways . Further research is needed to elucidate its specific mechanisms and optimize its structure for enhanced activity.

Agricultural Applications

Fungicides and Herbicides

The triazole moiety is widely recognized in agricultural chemistry for its fungicidal properties. Compounds like this compound have been evaluated as potential fungicides against plant pathogens. Its efficacy in controlling fungal diseases in crops could provide an alternative to traditional fungicides, contributing to sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, triazoles are utilized in the synthesis of polymers with specific properties. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Research into the use of this triazole derivative in creating advanced materials is ongoing, with promising results in improving material performance under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to form strong interactions with biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylic Acid

1-(2-Bromophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure: Amino group replaces bromine at the phenyl ring.

- Synthesis: Produced via CuAAC using 2-aminophenyl azide and propiolic acid .

- Key Differences: The electron-donating amino group enhances solubility in polar solvents but may reduce metabolic stability compared to brominated analogs.

Functional Group Modifications

4-(Dodecylthio)-1H-1,2,3-Triazole-5-Carboxylic Acid (CDST)

1-(4-Bromobenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Benzyl group with para-bromo substituent and methyl at triazole position 5.

- Properties : Soluble in chloroform and DMSO, with a molecular weight of 296.12 g/mol .

Halogenation and Bioactivity

1-(2,3-Dichlorophenyl)-1H-1,2,3-Triazole-5-Carboxylic Acid

- Structure : Dichloro substituents on the phenyl ring.

1-(2-Bromophenyl)-1H-1,2,3-Triazole-5-Carboxylic Acid in Drug Development

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : Methyl-substituted triazoles (e.g., 2e) are synthesized with high yields (80%), suggesting scalability for drug development .

- Biological Performance : The presence of bromine and carboxylic acid groups correlates with enzyme inhibition (e.g., Wnt/β-catenin pathway), though substituent position critically affects efficacy .

- Solubility and Formulation : Carboxylic acid derivatives exhibit better aqueous solubility than alkylthio or benzyl analogs, favoring oral bioavailability .

Biological Activity

1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

- IUPAC Name : 3-(2-bromophenyl)triazole-4-carboxylic acid

- Molecular Formula : C9H6BrN3O2

- Molecular Weight : 268.07 g/mol

- PubChem CID : 28811310

- Appearance : Powder

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromophenyl derivatives with azides using click chemistry methods. This approach allows for high yields and purity of the desired triazole compound.

Antimicrobial Activity

Recent studies have shown that compounds containing the triazole moiety exhibit potent antimicrobial activity. For instance, various synthesized triazole derivatives were tested against multiple pathogenic strains, demonstrating significant efficacy:

| Pathogen | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.195 | 6.25 |

| Escherichia coli | 0.195 | 0.391 |

| Pseudomonas aeruginosa | 0.195 | 0.781 |

These results indicate that the compound exhibits enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The biological activity of this compound has also been linked to its ability to inhibit key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : The compound demonstrated significant inhibition against AChE, which is crucial for neurotransmitter regulation.

- Butyrylcholinesterase (BChE) : Similar inhibitory effects were observed against BChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays such as ABTS and DPPH radical scavenging tests. The results indicated that it possesses notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple triazole derivatives, it was found that compounds with a bromine substituent on the phenyl ring exhibited superior activity against Gram-positive bacteria compared to their non-brominated counterparts. This highlights the importance of halogen substitutions in enhancing biological activity .

Case Study 2: Anticancer Potential

Research has indicated that triazole derivatives can also act as effective anticancer agents. The ability of these compounds to interact with various cellular targets through non-covalent interactions (e.g., hydrogen bonding) contributes to their cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-231 .

Q & A

Q. What are the recommended methods for synthesizing 1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. A typical protocol involves reacting 2-bromophenyl azide with a propargyl carboxylic acid derivative under catalytic Cu(I) conditions. Post-reaction purification via column chromatography or recrystallization is critical to achieve >95% purity, as noted in structural analogs .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

Q. How can researchers assess and improve the purity of the compound?

Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm). For impurities >5%, recrystallization in ethanol/water or preparative HPLC is recommended. Note that residual copper catalysts from synthesis may require chelation with EDTA .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is standard. Key steps:

Q. How does the bromophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing bromine atom increases the electrophilicity of the triazole ring, enhancing its reactivity in nucleophilic substitutions. DFT calculations (e.g., using Gaussian) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for functionalization or coordination chemistry .

Q. What are the challenges in interpreting conflicting biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

- Solvent effects : DMSO concentrations >1% can denature proteins.

- Protonation states : The carboxylic acid group’s pKa (~2.5) influences binding under physiological pH.

- Crystallographic vs. solution-phase conformations : SCXRD structures may not reflect dynamic binding modes observed in MD simulations .

Q. How can researchers optimize this compound for targeted enzyme inhibition studies?

Structure-activity relationship (SAR) studies should focus on:

- Derivatization : Esterification of the carboxylic acid to improve membrane permeability.

- Crystallographic docking : Use PDB structures (e.g., 4XYZ for glycolate oxidase) to model interactions with the triazole core and bromophenyl moiety.

- Kinetic assays : Measure inhibition constants (Kᵢ) under varied pH and temperature conditions to validate mechanism .

Data Contradiction and Reproducibility

Q. Why do different studies report varying melting points for this compound?

Melting point discrepancies (e.g., 262–268°C vs. 318–320°C in analogs) often stem from:

Q. How should researchers address low reproducibility in synthetic yields?

Optimize:

- Catalyst loading : Excess Cu(I) (>10 mol%) can promote side reactions.

- Oxygen exclusion : Use degassed solvents to prevent Cu(II) oxidation.

- Stoichiometry : A 1:1.2 azide:alkyne ratio minimizes unreacted starting material .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.